molecular formula C18H15N3O3 B4819331 2-cyano-3-(4-methyl-3-nitrophenyl)-N-(2-methylphenyl)acrylamide

2-cyano-3-(4-methyl-3-nitrophenyl)-N-(2-methylphenyl)acrylamide

Cat. No. B4819331
M. Wt: 321.3 g/mol
InChI Key: WMOBUXSCAGXYEP-DHDCSXOGSA-N
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Description

2-cyano-3-(4-methyl-3-nitrophenyl)-N-(2-methylphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MNAC, and it has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MNAC is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. MNAC has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. In cancer cells, MNAC has been shown to induce apoptosis by activating caspases and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
MNAC has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and enzyme inhibition properties, MNAC has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of MNAC is its relatively simple synthesis method, which makes it easy to obtain in large quantities. It has also been shown to have good stability, which makes it suitable for long-term storage. However, one of the limitations of MNAC is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of MNAC. One potential direction is the development of MNAC as a potential anticancer drug. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another potential direction is the study of MNAC as a potential drug target for the treatment of neurodegenerative diseases. Further studies are needed to determine its mechanism of action and potential side effects. Additionally, MNAC has potential applications in materials science, and further studies are needed to explore its properties and potential uses in organic electronics.

Scientific Research Applications

MNAC has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, MNAC has been studied as a potential anticancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In materials science, MNAC has been studied for its potential applications in organic electronics. It has been shown to have good electron transport properties, making it a promising candidate for use in organic electronic devices. In biochemistry, MNAC has been studied for its potential applications in enzyme inhibition. It has been shown to inhibit the activity of certain enzymes, making it a potential drug target.

properties

IUPAC Name

(Z)-2-cyano-3-(4-methyl-3-nitrophenyl)-N-(2-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-12-5-3-4-6-16(12)20-18(22)15(11-19)9-14-8-7-13(2)17(10-14)21(23)24/h3-10H,1-2H3,(H,20,22)/b15-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOBUXSCAGXYEP-DHDCSXOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-cyano-3-(4-methyl-3-nitrophenyl)-N-(2-methylphenyl)acrylamide
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2-cyano-3-(4-methyl-3-nitrophenyl)-N-(2-methylphenyl)acrylamide
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2-cyano-3-(4-methyl-3-nitrophenyl)-N-(2-methylphenyl)acrylamide
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2-cyano-3-(4-methyl-3-nitrophenyl)-N-(2-methylphenyl)acrylamide
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2-cyano-3-(4-methyl-3-nitrophenyl)-N-(2-methylphenyl)acrylamide

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